1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)-
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Overview
Description
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is a unique chemical compound characterized by its spirocyclic structure. This compound is part of a class of spiro compounds that have gained significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of both diaza and dione functionalities within the spirocyclic framework imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic anhydride or a diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dione functionalities can be reduced to corresponding diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The diaza and dione functionalities allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The hydroxyl group also plays a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro(4.6)undecane-2,4-dione
- 3-(4-morpholinylmethyl)-1,3-diazaspiro(4.6)undecane-2,4-dione
- 3-propyl-1,3-diazaspiro(4.6)undecane-2,4-dione
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it distinct from other similar spiro compounds that may lack this functional group.
Properties
CAS No. |
718-82-1 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c14-8-7-13-9(15)11(12-10(13)16)5-3-1-2-4-6-11/h14H,1-8H2,(H,12,16) |
InChI Key |
BYOKNGBWXFMPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCO |
Origin of Product |
United States |
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